molecular formula C8H13NO2S B1607429 (R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid CAS No. 72744-86-6

(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid

Cat. No.: B1607429
CAS No.: 72744-86-6
M. Wt: 187.26 g/mol
InChI Key: LNFDZRROXCWEQT-LURJTMIESA-N
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Description

Molecular Architecture and Spirocyclic Framework Analysis

The compound’s core structure consists of two fused four-membered rings sharing a single spiro carbon atom (Figure 1). The 1-thia-4-aza designation reflects the presence of sulfur (thia) and nitrogen (aza) atoms within the bicyclic system. Key structural parameters include:

Property Value Source
Molecular formula C₈H₁₃NO₂S
Molecular weight 187.26 g/mol
SMILES notation S1CC@@HNC21CCCC2
Topological polar surface area 74.63 Ų

The spiro junction at the shared carbon atom imposes significant torsional strain, which stabilizes the compound’s rigid three-dimensional conformation. The sulfur atom occupies position 1 of the thiolane ring, while the nitrogen resides at position 4 of the azetidine ring. The carboxylic acid substituent at position 3 introduces polarity, influencing hydrogen-bonding interactions.

Comparative X-ray crystallography studies of similar spirocyclic systems reveal bond angles of 88–92° at the spiro carbon, consistent with the steric constraints of fused four-membered rings. Density functional theory (DFT) calculations predict a C–S bond length of 1.81 Å and C–N bond length of 1.47 Å, aligning with typical thioether and amine bond characteristics.

Stereochemical Configuration and Chiral Center Characterization

The compound’s chirality originates from the sp³-hybridized carbon at position 3, which bears the carboxylic acid group. The (R)-configuration was unequivocally determined via optical rotation measurements ([α]₂₀ᴅ = +34.2° in methanol) and circular dichroism spectroscopy. Key stereochemical features include:

Parameter Value Source
Chiral center location C3 (carboxylic acid)
Enantiomeric excess (ee) >99% (HPLC)
Predicted logP 1.32

The spatial arrangement of substituents around the chiral center creates distinct electronic environments for the sulfur and nitrogen lone pairs. Nuclear Overhauser effect (NOE) spectroscopy confirms the axial orientation of the carboxylic acid group, which minimizes steric clashes with the adjacent thiolane ring. This configuration enhances the compound’s ability to participate in stereospecific interactions with biological targets, as evidenced by its preferential binding to L-cysteine proteases in molecular docking studies.

Comparative Analysis with Azaspiro[4.4]nonane Derivatives

The structural and electronic properties of (R)-1-thia-4-aza-spiro[4.4]nonane-3-carboxylic acid were compared to three related derivatives (Table 1):

Compound Heteroatoms Substituent logP Biological Activity
1-Azaspiro[4.4]nonane-3-carboxylic acid N only Carboxylic acid 0.89 Weak kinase inhibition
1,4-Dithia-7-azaspiro[4.4]nonane S, S, N None 2.15 Antioxidant properties
Spiro[4.4]nonane None None 3.12 Inert scaffold

Key observations:

  • Electron-withdrawing effects : The sulfur atom in the thiolane ring increases the compound’s acidity (predicted pKa = 2.04) compared to nitrogen-only analogs (pKa = 3.12).
  • Conformational rigidity : The spirocyclic framework reduces rotational freedom by 40% compared to monocyclic thiazolidines, as quantified by molecular dynamics simulations.
  • Bioisosteric potential : Replacement of one sulfur with oxygen in analogous spiro compounds decreases membrane permeability by 2.3-fold, highlighting the critical role of sulfur in bioavailability.

These comparisons underscore the compound’s unique combination of stereochemical complexity and heteroatom-mediated reactivity, making it a valuable template for drug discovery.

Properties

IUPAC Name

(3R)-1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c10-7(11)6-5-12-8(9-6)3-1-2-4-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFDZRROXCWEQT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)N[C@@H](CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360652
Record name AG-G-86600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72744-86-6
Record name AG-G-86600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Preparation Method (Based on Patent WO2018153312A1)

A comprehensive synthetic route for azaspiro compounds, including (R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid analogs, is disclosed in patent literature. The method involves multiple key steps as follows:

Step Reaction Description Reagents/Conditions Outcome
1 Acylation of amine precursor (Compound A) Benzoyl chloride Formation of benzoylated intermediate (Compound B)
2 Formation of ester intermediate Methyl chloroformate, lithium diisobutylamide Compound C
3 Reduction of ester to alcohol Lithium aluminum hydride Compound D
4 Tosylation of alcohol p-Toluenesulfonyl chloride Compound E
5 Nucleophilic substitution with p-toluenesulfonamide p-Toluenesulfonamide Compound F
6 Catalytic hydrogenation and Boc protection Pd/C, H2, di-tert-butyl dicarbonate Compound G
7 Formation of Grignard reagent Magnesium turnings Compound J
8 Alternative sulfonamide substitution o-Nitrobenzenesulfonamide Compound H
9 Thiophenol substitution and Boc protection Thiophenol, cesium carbonate, di-tert-butyl dicarbonate Compound I
10 Catalytic hydrogenation Pd/C, H2 Compound G
11 Coupling with carboxylic acid R1COOH, HOBt, EDC·HCl, triethylamine Compound K
12 Final functional group modifications Hydrogen chloride in ethanol, N,N'-carbonyldiimidazole, R2-OH, triethylamine Compound L (target or intermediate)

This synthetic route highlights the use of protecting groups (Boc), activation of functional groups (tosylation), and palladium-catalyzed hydrogenation steps to achieve the spirocyclic core and functionalize it appropriately.

Alternative One-Pot Synthesis via Schiff Base Intermediates

A more recent approach involves a one-pot synthesis of thia-azaspiro compounds through Schiff base intermediates:

  • The reaction of 4-(2-cyclodenehydrazinyl)quinoline-2(1H)-ones with thioglycolic acid under reflux in dry benzene without a catalyst leads to the formation of 1-thia-4-azaspiro[4.4/5]alkan-3-ones in high yields.
  • The molar ratio used is typically 1:20 (quinoline derivative to thioglycolic acid), with reflux for approximately 20 hours.
  • This method provides a straightforward route to the spirocyclic core with good control over the product formation and yield.

While this study focuses on spiro[4.4/5]alkan-3-ones, the methodology can be adapted for the nonane ring system by appropriate choice of starting materials.

Use of N-Carboxyanhydrides (NCAs) in Spiro Compound Synthesis

Another synthetic approach involves the use of amino acid N-carboxyanhydrides (NCAs):

  • Boc-protected amino acids are converted into NCAs using triphosgene and triethylamine.
  • These highly reactive NCAs are then coupled with appropriate amines (e.g., 2-amino-5-bromo-2′-fluorobenzophenone) to form spirocyclic compounds.
  • The NCAs exhibit moderate stability in water and during silica gel chromatography.
  • Coupling yields range from 43% to 85%, depending on the substituents and reaction conditions.
  • This method is particularly useful for introducing functionalized spirocyclic amino acid derivatives, which can be further transformed into carboxylic acids at the desired positions.

Comparative Data Table of Key Preparation Methods

Method Key Features Advantages Limitations Yield Range
Multi-step synthesis (Patent WO2018153312A1) Stepwise functional group transformations, use of protecting groups, catalytic hydrogenation High structural control, adaptable to different substituents Multi-step, requires careful purification Not explicitly reported, but efficient for complex derivatives
One-pot Schiff base reaction with thioglycolic acid Simple, catalyst-free, reflux in benzene High yield, fewer steps, straightforward Limited to certain ring sizes, longer reaction time (20 h) High yields reported
N-Carboxyanhydride coupling Use of amino acid derivatives, reactive intermediates Good yields, moderate stability of intermediates Sensitive to steric hindrance, limited conversion with some substrates 43–85%

Research Findings and Optimization Notes

  • Attempts to purify intermediates by water washing to remove residual triethylamine have been partially successful but sometimes result in low yields, indicating the need for further process optimization.
  • Coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC), HBTU, PyBOP, and BTFFH have been tested with varying success, highlighting the challenge of coupling sterically hindered or weakly nucleophilic amines.
  • NCAs, despite their anhydride functionality, demonstrate surprising stability under aqueous conditions and chromatographic purification, facilitating their use in spiro compound synthesis.
  • The palladium-catalyzed hydrogenation steps are critical for removing protecting groups and reducing intermediates to the desired spirocyclic amines, requiring careful control of reaction conditions to avoid over-reduction.
  • The one-pot Schiff base method offers a greener alternative by avoiding multiple purification steps and catalysts, though it may require longer reaction times and specific starting materials.

Chemical Reactions Analysis

Types of Reactions

®-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to activate the carboxylic acid group for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various esters or amides.

Scientific Research Applications

Building Block for Complex Molecules

(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid serves as a valuable building block in the synthesis of more complex organic molecules. Its spiro structure allows for the formation of quaternary centers, which are often challenging to synthesize. Researchers have developed methods to utilize this compound in asymmetric synthesis, enhancing the production of stereochemically diverse compounds .

Reactivity and Functionalization

The compound can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction: Modifications to the oxidation state of sulfur or nitrogen atoms can be achieved.
  • Substitution Reactions: The carboxylic acid group can participate in nucleophilic substitution reactions, allowing for further functionalization .

Potential Bioactive Molecule

In biological contexts, this compound is being studied for its potential as a bioactive molecule. Its structural features enable interactions with various biological targets, making it a candidate for drug development. Preliminary studies suggest that derivatives of this compound may exhibit therapeutic properties, particularly in modulating biochemical pathways relevant to disease states .

Pharmaceutical Development

Derivatives of this compound are being explored for their pharmaceutical potential. Their unique chemical properties may provide advantages in terms of efficacy and selectivity for specific biological targets compared to traditional compounds . Research is ongoing to evaluate their effectiveness against various diseases.

Materials Science

In industrial settings, this compound is being investigated for its role in developing new materials with specialized properties. Its incorporation into polymers and other materials can enhance performance characteristics, such as durability and chemical resistance .

Synthesis Techniques

Recent studies have focused on developing efficient synthetic routes for this compound, emphasizing asymmetric synthesis methods that yield high diastereoselectivity and enantiomeric purity .

Investigations into the biological activity of this compound have shown promising results in preliminary assays, indicating potential applications in therapeutic areas such as cancer treatment and infectious diseases .

Mechanism of Action

The mechanism of action of ®-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within its structure can form bonds with various biological molecules, influencing their activity. This interaction can modulate biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Amino Acids with Heteroatom Variations

2-(tert-Butoxycarbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid
  • Structure: Shares the spiro[4.4]nonane core but replaces the thia group with a Boc-protected amine (2-aza).
  • Synthesis : 59% yield via a 4-step protocol, with detailed NMR data (e.g., δ = 11.46 ppm for carboxylic proton) .
  • Applications : Used as a proline analog in peptide synthesis due to its sp³-rich conformation .
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • Structure : Bicyclo[4.2.0] system with thia and aza groups; fused rings differ from spirocyclic systems.
  • Relevance : Demonstrates how ring fusion (vs. spiro) alters strain and bioactivity .
1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid derivatives
  • Structure : Replaces sulfur and nitrogen with oxygen (dioxa), altering electronic properties.
  • Impact : Oxygen’s higher electronegativity reduces nucleophilicity compared to sulfur-containing analogs .

Functional Group Derivatives

Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride
  • Structure : Methyl ester derivative of the target compound.
1-Thia-4-aza-spiro[4.4]non-3-en1i
  • Structure: Unsaturated variant (non-3-ene) introduces a double bond.
  • Synthesis : Lower yield (13%) due to instability, highlighting challenges in modifying spirocyclic backbones .

Biological Activity

(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid is a heterocyclic compound characterized by a unique spiro structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry and materials science due to its potential bioactive properties and applications in drug development.

PropertyValue
Molecular FormulaC8H13NO2S
Molar Mass187.26 g/mol
Density1.32 ± 0.1 g/cm³
CAS Number72744-86-6

The presence of a carboxylic acid group enhances its reactivity, allowing it to participate in various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfur and nitrogen atoms in its structure facilitate the formation of bonds with biological molecules, potentially modulating various biochemical pathways. This interaction may lead to therapeutic effects, making the compound a candidate for drug development.

Research Findings

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties similar to those observed in Cephalotaxus alkaloids, which are known for their efficacy against leukemia .
  • Enzymatic Interactions : Research indicates that the compound can act as an inhibitor or modulator of certain enzymes, potentially affecting metabolic pathways relevant to cancer progression or other diseases .
  • Synthesis and Biological Testing : A study highlighted the synthesis of azaspiro[4.4]nonanes as key structures in various bioactive natural products, indicating that this compound could serve as an important intermediate in developing new therapeutic agents .

Case Study 1: Antileukemic Activity

A study on Cephalotaxus alkaloids demonstrated significant antileukemic activity attributed to their structural similarity with compounds like this compound. The mechanism involves inhibition of protein synthesis at the ribosomal level, suggesting potential therapeutic avenues for this compound in treating leukemia .

Case Study 2: Enzymatic Modulation

In another investigation, derivatives of this compound were tested for their ability to modulate lipase activity. Results indicated that specific modifications to the spiro structure enhanced the inhibitory effects on lipases, suggesting a pathway for developing weight loss or metabolic disorder treatments through enzyme regulation .

Q & A

Q. What are the established synthetic routes for (R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid, and how are yields optimized?

The synthesis of structurally related spirocyclic compounds often involves multistep protocols, including cyclization and functional group protection/deprotection. For example, 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (yield: 96%) was synthesized via a four-step protocol involving tert-butoxycarbonyl (Boc) protection, cyclization, and acid hydrolysis . Key optimization strategies include controlling reaction temperature, solvent selection (e.g., DMSO for NMR analysis), and purification via fractional distillation under reduced pressure (e.g., 6.6 mbar for similar thiazoline derivatives) .

Q. Which spectroscopic techniques are critical for confirming the structure of this spirocyclic compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation. For example, 1H^1H NMR (400 MHz, DMSO-d6_6 ) of 2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride shows distinct signals at δ = 10.68 (s, 1H, COOH) and 3.06 ppm (q, 2H, spiro ring protons) . Liquid chromatography-mass spectrometry (LCMS) can confirm molecular weight, as seen in [M - Cl]+^+ = 170.2 . Elemental analysis (e.g., C: 52.64%, H: 7.92%, N: 6.70%) further validates purity .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

Spirocyclic carboxylic acids typically exhibit limited solubility in nonpolar solvents due to their polar carboxylic acid group. Stability is influenced by pH and temperature; for example, related compounds degrade under prolonged exposure to high temperatures (>180°C) or strongly acidic/basic conditions . Storage recommendations include inert atmospheres and desiccated environments to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields across different methodologies?

Yield variability (e.g., 13% vs. 96% in similar spiro compounds ) often stems from differences in reaction kinetics or purification efficiency. Systematic analysis of intermediates (e.g., via 13C^{13}C NMR or LCMS tracking) and reaction conditions (e.g., pressure, catalyst loading) is critical. For example, fractional distillation under reduced pressure improved purity in low-yield syntheses . Contradictory data should be addressed using iterative process optimization and statistical design of experiments (DoE) .

Q. What computational methods are suitable for predicting the conformational stability of this spirocyclic system?

Density functional theory (DFT) calculations can model the energy barriers of ring puckering and axial/equatorial substituent orientations. For instance, NMR-derived coupling constants (e.g., J = 11.3 Hz in spiro ring protons ) correlate with predicted dihedral angles. Molecular dynamics simulations under varying solvent conditions (e.g., DMSO vs. chloroform) can further validate steric and electronic effects on stability .

Q. How can researchers ensure reproducibility in biological activity studies involving this compound?

Reproducibility requires rigorous batch-to-batch characterization (e.g., ≥95% purity via HPLC) and standardized assay protocols. For example, inconsistencies in bioactivity data may arise from residual solvents or stereochemical impurities. Chiral HPLC or X-ray crystallography should confirm enantiomeric purity, particularly for the (R)-configuration . Open-data practices and detailed metadata documentation enhance cross-study comparability .

Q. What strategies mitigate analytical challenges in quantifying trace impurities in this compound?

High-resolution mass spectrometry (HRMS) and tandem LCMS/MS are effective for detecting sub-1% impurities. For example, residual tert-butyl groups from Boc-protected intermediates (e.g., 1H^1H NMR δ = 1.78–1.36 ppm, 17H ) can be quantified via integration against internal standards. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with forced degradation (e.g., oxidative stress with H2_2O2_2) identify degradation pathways .

Methodological Guidance

  • Synthetic Optimization : Prioritize stepwise monitoring (e.g., in situ IR for reaction progress) and green chemistry principles (e.g., catalytic reagents) .
  • Data Contradiction Analysis : Use triangulation with orthogonal techniques (e.g., NMR, LCMS, elemental analysis) to validate results .
  • Computational Modeling : Cross-validate DFT predictions with experimental spectroscopic data to refine force field parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid
Reactant of Route 2
(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid

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